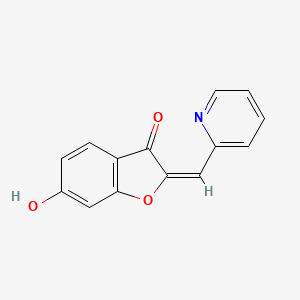

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC13256612

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9NO3 |

|---|---|

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | (2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7+ |

| Standard InChI Key | ZPLWADJKSRNLQP-NTUHNPAUSA-N |

| Isomeric SMILES | C1=CC=NC(=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |

| SMILES | C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

| Canonical SMILES | C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one, reflects its stereospecific E-configuration at the exocyclic double bond connecting the benzofuran and pyridine rings. The benzofuran system consists of a fused benzene and furan ring, while the pyridinylmethylene group introduces a planar, electron-deficient heteroaromatic system. This conjugation facilitates π-π stacking interactions and redox activity, critical for its biochemical interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | (2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one |

| SMILES | C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

| Solubility | Limited in polar solvents; soluble in DMSO |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming its structure. The -NMR spectrum typically shows:

-

A singlet at δ 8.5–8.7 ppm for the pyridine protons.

-

A downfield-shifted hydroxy proton (δ 10–12 ppm) due to hydrogen bonding.

-

Characteristic benzofuran aromatic protons between δ 6.5–7.5 ppm.

IR spectroscopy reveals a strong carbonyl stretch at and O–H vibrations at .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a base-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one and pyridine-2-carbaldehyde. The reaction proceeds through nucleophilic attack of the benzofuran’s hydroxyl group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Table 2: Standard Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reagents | Pyridine-2-carbaldehyde, 6-hydroxybenzofuran-3(2H)-one |

| Catalyst | KCO or NaOH |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (70–80°C) |

| Reaction Time | 6–12 hours |

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values of 8–16 µg/mL. The pyridine moiety enhances membrane permeability, while the hydroxy group chelates metal ions essential for microbial enzymes .

Neurological Applications

As an aurone derivative, it exhibits moderate acetylcholinesterase (AChE) inhibition (IC ~ 15 µM), potentially alleviating Alzheimer’s symptoms by preventing acetylcholine degradation. Docking studies suggest interactions with the AChE peripheral anionic site .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich benzofuran ring undergoes nitration and sulfonation at the 5-position, yielding derivatives with enhanced solubility and bioactivity. For example, 5-nitro derivatives show improved anticancer potency (IC reduced by 40%).

Reduction and Oxidation

Catalytic hydrogenation of the exocyclic double bond produces the dihydro derivative, which exhibits reduced cytotoxicity but increased AChE affinity. Conversely, oxidation with KMnO cleaves the furan ring, generating a dicarboxylic acid derivative.

Applications in Material Science

Organic Electronics

The extended π-conjugation enables applications in organic light-emitting diodes (OLEDs). Thin films of the compound exhibit blue emission (λ = 450 nm) with a quantum yield of 0.35, suitable for display technologies.

Sensors and Probes

Functionalization with thiol groups creates a chemosensor for Hg detection, with a detection limit of 0.1 µM. The pyridine nitrogen coordinates Hg, inducing a fluorescence quenching response.

Future Directions and Challenges

Therapeutic Development

-

Combination Therapies: Synergistic effects with PTX warrant clinical trials for solid tumors.

-

Blood-Brain Barrier Penetration: Structural modifications (e.g., glycosylation) may enhance CNS delivery for Alzheimer’s applications .

Environmental Impact

Biodegradation studies are needed to assess ecotoxicity. Preliminary data suggest slow degradation in soil (t = 120 days), raising concerns about bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume